REACTION_CXSMILES
|
BrC1C=C[C:9]2[N:8]=[CH:7][C:6]3[N:12]([CH3:23])[C:13](=[O:22])[N:14]([C:15]4C(C)=NN(C)C=4)[C:5]=3[C:4]=2C=1.[Br:24]C1C=C([N+]([O-])=O)C(OC)=NC=1>>[Br:24][C:4]1[CH:5]=[C:6]2[N:12]([CH3:23])[C:13](=[O:22])[N:14]([CH3:15])[C:7]2=[N:8][CH:9]=1
|
Name
|
Intermediate A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C=3C(=NN(C3)C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)OC)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was synthesized in a similar manner
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)N(C(N2C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |